(2-((Difluoromethyl)thio)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone - 2034233-23-1

(2-((Difluoromethyl)thio)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Catalog Number: EVT-3060460
CAS Number: 2034233-23-1
Molecular Formula: C22H20F3N3O2S
Molecular Weight: 447.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. ADX47273 * Compound Description: ADX47273 ([S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidin-1-yl}-methanone]) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5) [, , ]. It exhibits preclinical antipsychotic-like and procognitive activities []. ADX47273 enhances N-methyl-D-aspartate receptor function and impacts glutamate-mediated signal transduction mechanisms []. * Relevance: ADX47273 shares a similar core structure with (2-((difluoromethyl)thio)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone. Both compounds feature a central piperidine ring substituted at the 1-position with a methanone group further linked to a phenyl ring. Additionally, both compounds contain a 1,2,4-oxadiazole ring, a key pharmacophore, linked to the piperidine ring. The shared structural features and presence in research focused on similar targets suggest a close structural and potentially functional relationship between the two compounds.

2. PSNCBAM-1* Compound Description: 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1) is an allosteric antagonist of the cannabinoid CB1 receptor []. It has been shown to have hypophagic effects in vivo and affects CB1 ligand-mediated modulation of neuronal excitability [].* Relevance: Although PSNCBAM-1 differs significantly in overall structure from (2-((difluoromethyl)thio)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, it highlights the importance of exploring various heterocyclic systems for modulating neuronal activity. This suggests that modifications to the core structure of our target compound, such as replacing the piperidine ring with other nitrogen-containing heterocycles like pyrrolidine or incorporating urea linkages, could lead to compounds with distinct pharmacological profiles, potentially targeting different neuronal receptors or exhibiting alternative mechanisms of action.

4. VU0360172* Compound Description: N-Cyclobutyl-6-((3-fluorophenyl)ethynyl)nicotinamide hydrochloride (VU0360172) is a potent and selective mGluR5 PAM that is orally active []. This compound emerged from the chemical optimization of another mGluR5 PAM and demonstrated antipsychotic-like activity in a rodent model [].* Relevance: VU0360172, although structurally different from (2-((difluoromethyl)thio)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, further reinforces the potential of mGluR5 PAMs as valuable tools for investigating CNS disorders and highlights the successful development of an orally active compound targeting this receptor subtype.

6. (4‐chloro‐2‐[1,2,3]triazol‐2‐yl‐phenyl)‐{(S)‐2‐methyl‐2‐[5‐(2‐trifluoromethoxy‐phenyl)‐4H‐[1,2,4]triazol‐3‐yl]‐pyrrolidin‐1‐yl}l‐methanone* Compound Description: This compound is a DORA with improved in vivo efficacy compared to its predecessor, compound 5 in this list []. This improvement is attributed to addressing shortcomings of the previous compound such as low metabolic stability and high plasma protein binding []. * Relevance: Although this compound replaces the 1,2,4-oxadiazole ring with a 1,2,4-triazole ring compared to (2-((difluoromethyl)thio)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, it highlights the possibility of achieving improved pharmacological properties via subtle structural modifications within the same chemical class.

7. 2-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl})-1-piperazinyl)-N-(4-methylphenyl)acetamide* Compound Description: This compound is a small-molecule inhibitor of HIV-1 assembly that targets the phosphatidylinositol (4,5)-bisphosphate binding site of the HIV-1 matrix protein []. It displays broadly neutralizing anti-HIV activity [].* Relevance: This compound exhibits structural similarities with (2-((difluoromethyl)thio)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone through the shared 1,2,4-oxadiazole ring and the presence of a piperazine ring, which can be considered a modified piperidine ring.

8. Zopolrestat* Compound Description: Zopolrestat is a potent aldose reductase inhibitor []. Research efforts focused on finding effective surrogates for its key benzothiazole side chain to develop new aldose reductase inhibitors [].* Relevance: While structurally different from (2-((difluoromethyl)thio)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, zopolrestat belongs to the same broader category of heterocyclic compounds with potential medicinal applications. This suggests that exploring diverse heterocyclic scaffolds, including those containing oxadiazole and other similar five-membered rings, can lead to the discovery of novel compounds with distinct biological activities.

9. 3,4-Dihydro-4-oxo-3-[(5,7-difluoro-2-benzoxazolyl)methyl]-1- phthalazineacetic acid* Compound Description: This compound is a potent aldose reductase inhibitor and has demonstrated oral activity in preventing sorbitol accumulation in rat sciatic nerve []. It emerged from a research program aimed at finding surrogates for the benzothiazole side chain of zopolrestat [].* Relevance: This benzoxazole-derived compound, while not directly containing a 1,2,4-oxadiazole ring like (2-((difluoromethyl)thio)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, emphasizes the potential of exploring diverse heterocyclic systems, particularly those containing oxygen and nitrogen, for developing new aldose reductase inhibitors.

10. 3,4-dihydro-4-oxo-3-[[(2-fluorophenyl)-1,2,4- oxadiazol-5-yl]methyl]-1-phthalazineacetic acid* Compound Description: This compound exhibits potent in vitro aldose reductase inhibitory activity []. It features a 1,2,4-oxadiazole ring and is part of a series of compounds designed as surrogates for the benzothiazole side chain of zopolrestat []. * Relevance: This compound shows a direct structural connection to (2-((difluoromethyl)thio)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone through the presence of the 1,2,4-oxadiazole moiety linked to a substituted phenyl ring. This structural similarity suggests that the 1,2,4-oxadiazole ring system might be a crucial pharmacophore for interacting with aldose reductase.

Properties

CAS Number

2034233-23-1

Product Name

(2-((Difluoromethyl)thio)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

IUPAC Name

[2-(difluoromethylsulfanyl)phenyl]-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone

Molecular Formula

C22H20F3N3O2S

Molecular Weight

447.48

InChI

InChI=1S/C22H20F3N3O2S/c23-17-9-3-1-7-15(17)20-26-19(30-27-20)12-14-6-5-11-28(13-14)21(29)16-8-2-4-10-18(16)31-22(24)25/h1-4,7-10,14,22H,5-6,11-13H2

InChI Key

BTSKWVOFOVZPNI-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2SC(F)F)CC3=NC(=NO3)C4=CC=CC=C4F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.